3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a trifluoromethyl group, a benzoyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of a urea derivative with a carbonyl compound to form the imidazolidine-2,4-dione core.
Coupling Reactions: The final step involves coupling the piperidine ring with the imidazolidine-2,4-dione core and the trifluoromethyl benzoyl group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group and the imidazolidine-2,4-dione core are believed to play key roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione: This compound is unique due to the presence of both the trifluoromethyl group and the imidazolidine-2,4-dione core.
Other Imidazolidine-2,4-dione Derivatives: Compounds with similar cores but different substituents may have different properties and applications.
Trifluoromethyl Benzoyl Derivatives: Compounds with the trifluoromethyl benzoyl group but different cores may also be of interest for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-phenyl-1-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)18-9-5-4-8-17(18)20(30)26-12-10-15(11-13-26)27-14-19(29)28(21(27)31)16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMGFWLHBZHPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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